5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Overview
Description
“5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride” is a chemical compound . It is a part of the 1,8-naphthyridines class of heterocyclic compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various fields including medicinal chemistry and materials science .
Scientific Research Applications
Synthesis Methods
Intramolecular 1,3-Dipolar Cycloaddition : A derivative of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride was synthesized starting from 2-chloronicotinic acid using an intramolecular 1,3-dipolar cycloaddition reaction (Read & Ray, 1995).
Improved Synthesis Method : A more efficient synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound, was achieved through a five-step sequence, which is an improvement over previous methods (Dow & Schneider, 2001).
Pharmacological Applications
αvβ3 Receptor Antagonists : Compounds containing the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl moiety were identified as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrated significant in vitro efficacy and good pharmacokinetics in various animal models. They were selected for clinical development for osteoporosis treatment (Coleman et al., 2004).
Inhibitors of Acetylcholinesterase : Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines were synthesized and evaluated as inhibitors of acetylcholinesterase. While showing some inhibition, their activity was lower than that of huperzine A. This study contributes to understanding the potential of naphthyridine derivatives in neurodegenerative disease treatment (Vanlaer et al., 2009).
Structural and Chemical Studies
Structural Analysis : Research has focused on understanding the structures of various tetrahydro-1,8-naphthyridine derivatives. Techniques such as proton magnetic resonance spectroscopy have been used to distinguish between different isomers of these compounds (Armarego, 1967).
Synthetic Methods Development : Studies have developed methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments, which are key intermediates in the synthesis of αVβ3 antagonists. These methods involve efficient double Sonogashira reactions followed by Chichibabin cyclizations (Hartner et al., 2004).
Reactivity Studies : The reactivity of specific naphthyridine derivatives has been explored, leading to the discovery of new rearrangements and the synthesis of novel compounds, further expanding the understanding of this chemical class (Sirakanyan et al., 2014).
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that the compound may interact with multiple targets, depending on the specific disease context.
Mode of Action
Naphthyridines are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some naphthyridines have been found to inhibit key enzymes in cancer cells, leading to cell death .
Biochemical Pathways
Given the broad range of activities associated with naphthyridines, it is likely that this compound affects multiple pathways, potentially including those involved in cell growth, inflammation, and oxidative stress .
Result of Action
Based on the known activities of naphthyridines, potential effects could include the inhibition of cell growth, reduction of inflammation, and neutralization of oxidative stress .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACUOWSVNLGTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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